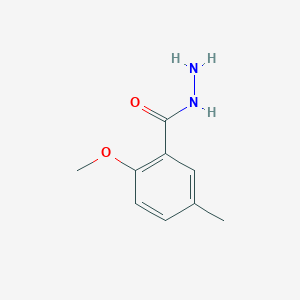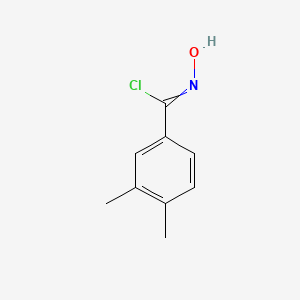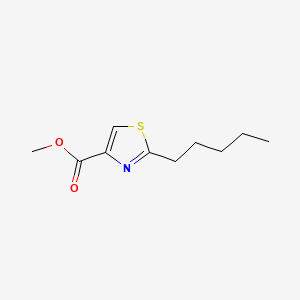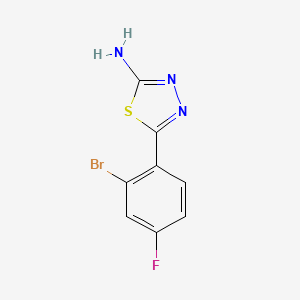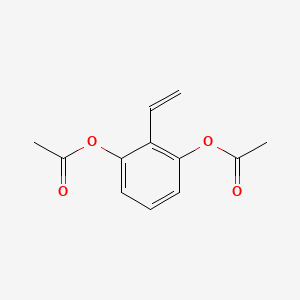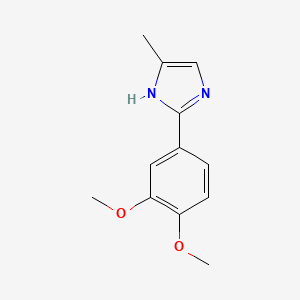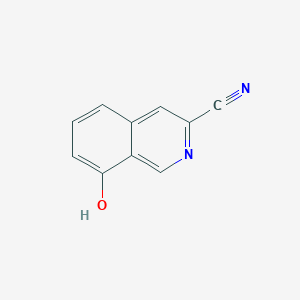![molecular formula C13H25NO2 B13683161 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13683161.png)
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by its unique structural features. Spirocyclic compounds are known for their combination of flexibility and limited degrees of freedom, making them valuable in medicinal chemistry. This compound has shown potential in various scientific research applications, particularly in medicinal chemistry and drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol can be achieved through several methods. One common approach involves the Prins cyclization reaction, which allows the construction of the spirocyclic scaffold in a single step. This method involves the reaction of 1-[(4-tert-butylphenyl)methyl]piperidin-4-one with but-3-en-1-ol in the presence of methanesulfonic acid (MeSO3H) to afford the desired spirocyclic compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and reduce costs. The use of catalysts, such as Grubbs catalyst in olefin metathesis reactions, can be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium cyanide (NaCN) are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications:
Industry: The compound’s unique structure makes it valuable in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets. For instance, it acts as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is essential for the survival of the bacteria, and inhibiting it disrupts the transport of essential molecules, leading to bacterial death . The compound’s spirocyclic structure allows it to fit into the protein’s active site, blocking its function.
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-ol: A similar spirocyclic compound with a different substituent at the 9-position.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-ol: Another spirocyclic compound with a benzyl group at the 9-position.
1-Oxa-9-azaspiro[5.5]undecan-4-one: A ketone derivative of the spirocyclic scaffold.
Uniqueness
9-Isobutyl-1-oxa-9-azaspiro[5.5]undecan-4-ol stands out due to its isobutyl substituent, which imparts unique chemical and biological properties. This compound’s ability to inhibit the MmpL3 protein with high potency makes it a valuable candidate for drug development, particularly in the fight against tuberculosis .
Properties
Molecular Formula |
C13H25NO2 |
|---|---|
Molecular Weight |
227.34 g/mol |
IUPAC Name |
9-(2-methylpropyl)-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C13H25NO2/c1-11(2)10-14-6-4-13(5-7-14)9-12(15)3-8-16-13/h11-12,15H,3-10H2,1-2H3 |
InChI Key |
QBURYPNGDRUDOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


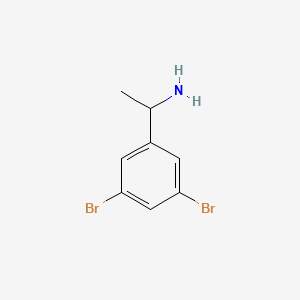

![6-Bromo-2-ethyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B13683087.png)
![6-(Methoxymethyl)-1,4-dioxaspiro[4.4]nonane](/img/structure/B13683092.png)

